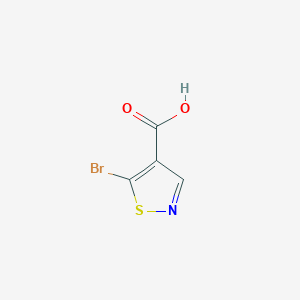

5-Bromoisothiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrNO2S |

|---|---|

Molecular Weight |

208.04 g/mol |

IUPAC Name |

5-bromo-1,2-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)1-6-9-3/h1H,(H,7,8) |

InChI Key |

GMMFYUDMEHZZSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1C(=O)O)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 5 Bromoisothiazole 4 Carboxylic Acid

The isothiazole (B42339) ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, exhibits a unique electronic profile that dictates its reactivity. The presence of a bromine atom at the C-5 position and a carboxylic acid group at the C-4 position on this ring system introduces a rich and complex chemical behavior, making 5-bromoisothiazole-4-carboxylic acid a versatile building block in synthetic chemistry.

Advanced Derivatization Strategies for 5 Bromoisothiazole 4 Carboxylic Acid

Design and Synthesis of Structurally Diverse Isothiazole (B42339) Derivatives

The rational design of novel isothiazole derivatives from 5-bromoisothiazole-4-carboxylic acid hinges on strategic modifications of its core structure to explore new chemical space and modulate physicochemical properties. Key strategies involve functionalization of the carboxylic acid group and substitution of the bromine atom.

Amide and Ester Formation: The carboxylic acid moiety is readily converted into a wide array of amides and esters. This is typically achieved by first activating the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents like HATU or EDC) followed by reaction with a diverse selection of amines or alcohols. This approach allows for the introduction of various substituents, influencing properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, creating a series of cinnamamide (B152044) derivatives has been shown to yield compounds with significant antifungal activities. acs.org

Cross-Coupling Reactions: The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino groups. This method is a powerful tool for generating extensive structural diversity. For example, the arylation of isothiazoles has been investigated to produce various arylisothiazole products. mdpi.com The combination of amide/ester formation with cross-coupling reactions allows for a combinatorial approach to rapidly build libraries of structurally diverse molecules. A representative scheme for this diversification is shown below.

Scheme 1: General strategy for the diversification of this compound.

An example of this strategy is the synthesis of isothiazole-thiazole derivatives, which have shown potent fungicidal activity. nih.gov By reacting the isothiazole core with different thiazole (B1198619) moieties, researchers have been able to fine-tune the biological activity of the resulting compounds. nih.gov

Table 1: Examples of Synthesized Isothiazole Derivatives and their Biological Activities

| Compound Class | Synthetic Strategy | Key Reagents | Observed Activity | Reference |

|---|---|---|---|---|

| Isothiazole-Thiazole Hybrids | Amide coupling followed by further heterocycle formation | 3,4-Dichloroisothiazoles, Thiazole precursors | Fungicidal against Pseudoperonospora cubensis | nih.gov |

| Isothiazole-based Cinnamamides | Amide coupling | Cinnamoyl chloride, Morpholine | Fungicidal against Pseudoperonspera cubensis | acs.org |

| 4-Arylisothiazoles | (3+2)-Heterocyclization | α,β-Unsaturated aldehydes, Ammonium (B1175870) thiocyanate | Fungicide detoxification inhibitors | thieme-connect.com |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry by maximizing atom and step economy. nih.gov The this compound scaffold is well-suited for incorporation into several types of MCRs, primarily leveraging the reactivity of its carboxylic acid group.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. nih.gov In a Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By using this compound as the acidic component, a diverse library of derivatives can be generated by varying the other three components. rug.nl This approach rapidly introduces multiple points of diversity around the isothiazole core.

Similarly, in the Passerini reaction, an aldehyde (or ketone), a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. nih.gov Employing this compound in this reaction yields derivatives where the isothiazole moiety is linked to the newly formed scaffold via an ester bond. These products can serve as valuable intermediates for further transformations. The ability to generate complex and diverse drug-like libraries efficiently makes MCRs an attractive strategy. rug.nl

Table 2: Potential Multi-Component Reactions with this compound

| Reaction Name | Components | Resulting Scaffold | Potential for Diversity |

|---|---|---|---|

| Ugi Reaction (U-4CR) | This compound, Aldehyde, Amine, Isocyanide | α-(5-Bromoisothiazole-4-carboxamido) carboxamide | High (3 variable components) |

| Passerini Reaction (P-3CR) | This compound, Aldehyde/Ketone, Isocyanide | α-(5-Bromoisothiazole-4-carbonyloxy) carboxamide | High (2 variable components) |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea, β-ketoester (modified for carboxylic acid input) | Dihydropyrimidinone derivatives | Moderate (requires modification of standard protocol) |

Construction of Chemical Libraries of Isothiazole-Containing Compounds for High-Throughput Screening

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify new bioactive leads. The this compound scaffold is an excellent starting point for library synthesis due to its two orthogonal points of diversification.

A combinatorial approach can be used to rapidly generate a large library of analogues. This involves creating two sets of building blocks: a diverse collection of amines/alcohols for derivatizing the carboxylic acid and a diverse set of boronic acids/esters (for Suzuki coupling) or other organometallic reagents for functionalizing the C5-bromo position.

Library Synthesis Workflow:

Parallel Amide/Ester Synthesis: this compound is reacted with a library of amines or alcohols in a multi-well plate format to produce a set of C4-functionalized intermediates.

Parallel Cross-Coupling: Each of the resulting amides/esters is then subjected to a parallel cross-coupling reaction with a library of boronic acids or other coupling partners to modify the C5 position.

Purification and Characterization: The resulting final products are purified, often using automated mass-directed liquid chromatography, and their purity and identity are confirmed. nih.gov

This two-step diversification strategy allows for the exponential growth of the compound library. For example, reacting the initial scaffold with 50 different amines and then reacting each of those products with 50 different boronic acids would theoretically yield a library of 2,500 distinct compounds. Such libraries, containing structurally diverse yet related isothiazole derivatives, are invaluable for screening against various biological targets to uncover novel structure-activity relationships (SAR). thieme-connect.comnih.gov

Spectroscopic and Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Bromoisothiazole-4-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two key signals. A singlet corresponding to the single proton on the isothiazole (B42339) ring (H-3) would be observed. The acidic proton of the carboxylic acid (–COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, though its position can be influenced by solvent and concentration. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid, which typically resonates in the 165–185 ppm range. libretexts.org The three distinct carbon atoms of the bromoisothiazole ring would also produce signals, the chemical shifts of which are influenced by the attached bromine atom and the heterocyclic nature of the ring.

2D Correlation Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for unambiguous assignments. nih.govwalisongo.ac.id HSQC correlates the signal of the isothiazole proton (H-3) directly to its attached carbon (C-3). walisongo.ac.id HMBC reveals longer-range couplings (over 2-3 bonds), which would be critical for assigning the quaternary carbons (C-4 and C-5) and the carbonyl carbon by showing their correlations to the H-3 proton. walisongo.ac.id

Table 1: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -COOH | > 12 | Broad Singlet | Chemical shift is concentration and solvent dependent. libretexts.org |

| H-3 | ~8-9 | Singlet | The single proton on the isothiazole ring. |

| ¹³C NMR | |||

| C=O | 165 - 185 | - | Carbonyl carbon of the carboxylic acid. libretexts.org |

| C3, C4, C5 | 110 - 160 | - | Isothiazole ring carbons. Assignments confirmed by 2D NMR. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group.

Key expected absorption bands include:

A very broad O–H stretching band, typically found in the 2500–3300 cm⁻¹ region, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.orgechemi.com

A strong and sharp C=O (carbonyl) stretching band, expected between 1710 and 1760 cm⁻¹. For a closely related isomer, 3-bromoisothiazole-5-carboxylic acid, this stretch was observed at 1719 cm⁻¹. mdpi.com

A C–O stretching vibration, typically seen in the 1200-1300 cm⁻¹ range.

Stretching vibrations associated with the C=C and C=N bonds within the isothiazole ring. vscht.cz

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1710 - 1760 | Strong, Sharp |

| Carboxylic Acid | C–O Stretch | 1200 - 1300 | Medium |

| Isothiazole Ring | C=N / C=C Stretches | 1400 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). The primary chromophore in this compound is the isothiazole ring system. This technique is valuable for confirming the integrity of the heterocyclic ring. mdpi.com For a similar compound, 3-bromoisothiazole-5-carboxylic acid, the maximum absorption (λmax) was reported at 284 nm in dichloromethane, which supports the presence of an intact isothiazole ring. mdpi.com A similar absorption profile would be expected for this compound, arising from the n→π* and π→π* electronic transitions within the conjugated system.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula (C₄H₂BrNO₂S for the target compound). nih.gov This is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Isotopic Pattern: A key diagnostic feature in the mass spectrum of this compound would be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will exhibit two peaks of almost equal intensity (M⁺ and M⁺+2), definitively indicating the presence of a single bromine atom in the molecule. mdpi.commdpi.com

Ionization Techniques: Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze the molecule while minimizing fragmentation, allowing for clear observation of the molecular ion. mdpi.com

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound (C₄H₂BrNO₂S)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 223.9066 | 225.9045 | ~1:1 |

| [M-H]⁻ | 221.8909 | 223.8889 | ~1:1 |

Chromatographic Techniques for Separation, Analysis, and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and performing quantitative measurements.

Gas chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar and non-volatile compounds like carboxylic acids. d-nb.info To make this compound amenable to GC analysis, a chemical derivatization step is required to increase its volatility. sigmaaldrich.com This typically involves converting the polar carboxylic acid group into a less polar and more volatile ester. d-nb.info

Common derivatization strategies include:

Alkylation: Converting the acid to a methyl ester using reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane, or to a benzyl (B1604629) ester using benzyl bromide. d-nb.infochromforum.org

Silylation: Reacting the acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com

Once derivatized, the resulting ester can be readily separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte peak. d-nb.info

Table 4: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Reagent | Derivative Formed | Key Advantages |

| (Trimethylsilyl)diazomethane | Methyl Ester | Effective for methylation. chromforum.org |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Common and effective for forming volatile silyl (B83357) esters. sigmaaldrich.com |

| 4-t-butylbenzyl bromide | 4-t-butylbenzyl ester | Can enhance MS detection by producing stable cations. d-nb.info |

| BF₃/Methanol | Methyl Ester | A classic method for esterification. d-nb.info |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it in various mixtures. The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the target analyte from any impurities or starting materials. nih.govresearchgate.net A stability-indicating method is particularly valuable, as it can resolve the main compound from its potential degradation products. researchgate.netnih.gov

Method development typically begins with selecting an appropriate stationary phase, with reversed-phase columns like C8 or C18 being common choices for polar organic molecules. nih.govresearchgate.net The mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention time and peak shape. nih.govresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netnih.gov Validation encompasses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a matrix with a known quantity of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

While a specific validated method for this compound is not detailed in the provided literature, the following table illustrates typical validation parameters for an HPLC analysis of a carboxylic acid compound.

| Validation Parameter | Typical Specification | Example Result |

|---|---|---|

| Column | Reversed-phase C18 or C8 | Waters X-Bridge™ C18 (50 x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | Buffered Acetonitrile/Water Gradient | Acetonitrile and 0.1% Orthophosphoric Acid in Water nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | 1.0 mL/min researchgate.net |

| Detection | UV at 220-260 nm | UV at 256 nm nih.gov |

| Linearity (r²) | > 0.998 | > 0.999 nih.gov |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% nih.gov |

| Precision (% RSD) | < 2% | Within-day and between-day precision < 5% nih.gov |

| Limit of Quantification (LOQ) | Analyte-specific | 0.2 µg/mL nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry. silicycle.comrjpbcs.com Its primary applications for this compound include monitoring the progress of a synthesis reaction and making a preliminary assessment of product purity. silicycle.comlibretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. silicycle.comnih.gov Alongside the reaction mixture, spots of the starting material and a "co-spot" (containing both starting material and reaction mixture) are also applied. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. rjpbcs.com

For instance, in the synthesis of a related compound, 3-bromoisothiazole-5-carboxylic acid, the reaction was monitored by TLC until the starting material was consumed. mdpi.com The progress is visualized, often under a UV lamp where UV-active compounds appear as dark spots on a fluorescent background. nih.gov The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. In the synthesis of an isomer, an Rf of 0.20 was reported using tert-butyl methyl ether as the eluent. mdpi.com

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent solid phase. | Silica gel with fluorescent indicator F254. silicycle.com |

| Mobile Phase (Eluent) | The solvent that moves up the plate. | tert-Butyl methyl ether (t-BuOMe). mdpi.com |

| Application | Spotting technique for samples. | Three lanes: Starting Material, Co-spot, Reaction Mixture. |

| Visualization | Method to see the separated spots. | UV lamp (254 nm). nih.gov |

| Analysis | Comparing spots to determine reaction completion. | Disappearance of starting material spot and appearance of product spot. libretexts.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. ucalgary.ca This data is crucial for confirming that the empirical formula of the synthesized compound matches its theoretical composition, thereby providing strong evidence of its identity and purity. mdpi.com

The molecular formula for this compound is C₄H₂BrNO₂S. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis of a pure sample should closely match these theoretical percentages. A study on the closely related isomer, 3-bromoisothiazole-5-carboxylic acid (which has the same molecular formula), reported experimental values that aligned with the theoretical composition, confirming the successful synthesis of the target structure. mdpi.com

The comparison between theoretical and experimental values is presented below.

| Element | Theoretical % (for C₄H₂BrNO₂S) | Experimental % (found for isomer) mdpi.com |

|---|---|---|

| Carbon (C) | 23.09% | 22.75% |

| Hydrogen (H) | 0.97% | 0.96% |

| Nitrogen (N) | 6.73% | 7.08% |

| Sulfur (S) | 15.41% | Not Reported |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique provides definitive proof of a molecule's constitution by mapping the atomic positions, bond lengths, and bond angles in the crystal lattice. nih.govnih.gov If suitable single crystals of this compound can be grown, this analysis would unequivocally confirm the connectivity of the atoms and the planarity of the isothiazole ring.

The analysis of a compound by X-ray crystallography yields a set of specific data that describes the crystal's structure. researchgate.net While a crystal structure for this compound is not available in the searched literature, the following table shows the crystallographic parameters that would be determined in such an analysis, using data from a different brominated heterocyclic compound as a representative example. researchgate.net

| Parameter | Description | Representative Data Example researchgate.net |

|---|---|---|

| Crystal System | A grouping of crystal structures based on their axial systems. | Triclinic |

| Space Group | Describes the symmetry of the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 11.8333(6), b = 12.8151(6), c = 17.1798(8) |

| α, β, γ (°) | The angles between the unit cell edges. | α = 77.317(4), β = 74.147(4), γ = 66.493(5) |

| Volume (ų) | The volume of the unit cell. | 2280.0(2) |

| Z | The number of formula units per unit cell. | 1 |

Computational Chemistry and Mechanistic Investigations of 5 Bromoisothiazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules. These methods can elucidate the distribution of electrons within the 5-Bromoisothiazole-4-carboxylic acid molecule, which in turn governs its stability and reactivity.

Key parameters that could be determined for this compound through DFT calculations include:

Electron Density Distribution: Mapping the electron density would identify the most electron-rich and electron-deficient areas of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting positive (electrophilic) and negative (nucleophilic) regions, thereby predicting how the molecule will interact with other reagents.

While specific studies on this compound are not prominent, the application of DFT to understand reactivity in isothiazole (B42339) rings has been noted as a valuable approach. For instance, DFT can be used to calculate electron density maps to identify reactive sites, such as the C-4 position in isothiazole rings, and use descriptors like HOMO-LUMO gaps to predict stability.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: This table is illustrative and based on general principles, as specific published data is unavailable.)

| Computational Parameter | Predicted Value/Information | Significance for Reactivity |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, affecting solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C4: positive; N2, O(carboxyl): negative | Predicts sites for nucleophilic (C4) and electrophilic attack. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for tracing the step-by-step pathway of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.

For a given reaction involving this compound, computational methods can map out the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By exploring the PES, chemists can identify the most likely path a reaction will follow from reactants to products. This involves locating energy minima, which correspond to stable intermediates, and saddle points, which represent transition states. For example, in a substitution reaction at the C5 position, modeling could reveal whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving a stable intermediate.

The transition state is the highest energy point along the lowest energy reaction pathway. Its structure is fleeting and cannot be isolated experimentally, but it can be precisely characterized using computational methods. By determining the geometry and energy of the transition state, the activation energy (Ea) of the reaction can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.

For this compound, this analysis would be invaluable in understanding reactions such as nucleophilic aromatic substitution, where the bromine atom is displaced, or reactions involving the carboxylic acid group.

Conformational Analysis and Molecular Dynamics Simulations

While this compound has a relatively rigid isothiazole ring, the carboxylic acid group can rotate. Conformational analysis would involve calculating the energy associated with the rotation around the C4-C(OOH) bond to identify the most stable (lowest energy) conformation. This preferred geometry influences the molecule's packing in a crystal lattice and its interaction with biological targets.

Molecular dynamics (MD) simulations could provide further insights by simulating the movement of the molecule over time. acs.org An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds involving the carboxylic acid group. Such simulations are computationally intensive but offer a dynamic picture of molecular behavior that static calculations cannot provide. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. The core principle of QSAR is to correlate variations in the physicochemical properties of a series of compounds with their biological activity or chemical reactivity using statistical models.

A QSAR study involving this compound would typically involve:

Dataset Assembly: A series of analogues would be synthesized, modifying specific parts of the molecule (e.g., changing the halogen at C5, or modifying the carboxylic acid to an ester or amide).

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity or reactivity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and not a result of chance correlation.

While no specific QSAR studies for this compound are documented in the searched literature, the methodology is widely applied to heterocyclic compounds to guide the design of new molecules with enhanced properties. For instance, QSAR studies on other heterocyclic scaffolds have successfully used descriptors like van der Waals volume and electronic parameters to predict antimycobacterial activity.

Advanced Applications of 5 Bromoisothiazole 4 Carboxylic Acid in Diverse Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Molecule Construction

5-Bromoisothiazole-4-carboxylic acid possesses two key functional groups—a bromine atom and a carboxylic acid—attached to a stable heterocyclic ring. This combination makes it a potentially valuable building block for the synthesis of more complex molecules. Isothiazoles, in general, are recognized as important synthetic intermediates. mdpi.commedwinpublishers.com

The reactivity of this compound can be anticipated at two primary sites:

The Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification, amidation, or conversion to an acyl chloride. This allows for the attachment of a wide variety of other molecular fragments, a common strategy in the development of new pharmaceutical agents and functional materials. For instance, the synthesis of various carboxamide derivatives from related isothiazole (B42339) carboxylic acids has been reported as a key step in creating biologically active molecules. mdpi.com

The Bromo Group: The bromine atom at the 5-position can potentially be displaced or participate in cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds, and such reactions have been successfully applied to other halo-isothiazoles to introduce aryl or other organic groups. mdpi.com

While direct, published examples of multi-step syntheses starting from this compound are scarce, its structure is analogous to other multifunctional heterocyclic compounds that serve as crucial intermediates in organic synthesis. youtube.comnih.gov The dual functionality allows for sequential or orthogonal chemical modifications, providing a route to highly functionalized isothiazole derivatives.

Applications in Ligand Design for Coordination Chemistry

The use of heterocyclic carboxylic acids as ligands for metal ions is a cornerstone of coordination chemistry, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. sibran.rursc.org These materials are of great interest for their applications in catalysis, gas storage, and magnetism.

The this compound molecule has the necessary features to act as a ligand. The carboxylate group is an excellent metal-binding site, and the nitrogen atom of the isothiazole ring could also potentially coordinate to a metal center, allowing it to act as a bidentate or bridging ligand. Carboxylic acid ligands are known to form strong coordination bonds with a wide range of metal ions, and their ability to be deprotonated allows them to balance the charge of metal cations, facilitating the formation of stable, neutral frameworks. nih.gov

Although specific metal complexes of this compound are not described in the reviewed literature, the synthesis of coordination polymers from other thiazole (B1198619) and carboxylic acid-based ligands is well-established. nih.govacs.org It is plausible that this compound could be used to create novel coordination compounds, where the electronic properties could be tuned by the electron-withdrawing nature of the isothiazole ring and the bromo substituent.

Metal complexes derived from heterocyclic ligands often exhibit catalytic activity. rsc.orgacs.org The properties of the metal center are modulated by the electronic and steric environment of the ligand, which can enhance reactivity and selectivity in catalytic cycles. For example, thiazole-based metal complexes have been developed as effective catalysts for the synthesis of other organic molecules. acs.org

Integration into the Development of Novel Materials

The unique electronic properties and rigid structure of heterocyclic compounds make them attractive components for advanced materials. medwinpublishers.com

There is currently no specific information available on the incorporation of this compound into polymer structures. In principle, it could be used as a monomer or as a functional side group. The carboxylic acid could be converted to a polymerizable group (like an acrylate) or used in condensation polymerization with diols or diamines to integrate the isothiazole ring into a polymer backbone.

Isothiazoles and particularly their thiazole cousins are being explored for applications in optoelectronics. researchgate.net Thiazole-containing molecules have been investigated as components of organic semiconductors, fluorescent dyes, and materials for organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov These applications stem from their stable, π-conjugated electronic systems. The photophysical properties of such materials can often be tuned by adding different functional groups to the heterocyclic core. rsc.org

Furthermore, the ability of the carboxylic acid group to form strong and directional hydrogen bonds makes this compound a potential building block for creating supramolecular assemblies. sibran.ruresearchgate.net These ordered, non-covalent structures are of interest in areas like crystal engineering and sensor technology. While the potential exists, specific research into the material applications of this compound has not yet been reported.

Future Research Directions and Emerging Trends in 5 Bromoisothiazole 4 Carboxylic Acid Chemistry

Development of More Sustainable, Economical, and Atom-Efficient Synthetic Routes

The traditional methods for the synthesis of isothiazole (B42339) derivatives often involve multi-step procedures with harsh reaction conditions and the use of hazardous reagents, leading to significant waste generation. A major future direction in the chemistry of 5-Bromoisothiazole-4-carboxylic acid will be the development of more sustainable, economical, and atom-efficient synthetic routes.

Current research in the broader field of heterocyclic synthesis points towards several strategies that could be applied to the synthesis of this compound. These include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the isothiazole core would be a highly atom-economical approach to introduce the bromo and carboxylic acid functionalities, avoiding the need for pre-functionalized starting materials.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and purification steps.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, will be a key aspect of sustainable synthesis.

Flow Chemistry: As will be discussed in more detail in section 8.3, flow chemistry offers inherent advantages in terms of safety, efficiency, and scalability, making it a prime candidate for developing sustainable manufacturing processes for this compound and its derivatives.

The development of such methods will not only reduce the environmental impact of producing this important building block but also make it more economically viable for large-scale applications.

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The reactivity of the isothiazole ring, particularly when substituted with both an electron-withdrawing carboxylic acid and a halogen atom, is a fertile ground for discovering novel chemical transformations. While the bromine at the 5-position is expected to participate in cross-coupling reactions and nucleophilic substitutions, the interplay between the two functional groups could lead to unprecedented reactivity.

Future research in this area will likely focus on:

Metal-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura coupling of bromoisothiazoles is known, a systematic exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, could unlock a vast chemical space of novel derivatives. The influence of the carboxylic acid group on the reactivity and selectivity of these reactions warrants detailed investigation.

Novel Cyclization and Annulation Reactions: The bifunctional nature of this compound makes it an ideal substrate for designing novel intramolecular and intermolecular cyclization reactions to construct more complex fused heterocyclic systems.

Photoredox and Electrochemical Methods: The use of light and electricity to drive chemical reactions offers new avenues for accessing reactive intermediates and achieving transformations that are not possible with traditional thermal methods. The application of these techniques to this compound could lead to the discovery of entirely new reaction pathways.

Directed Metalation: The carboxylic acid group could be used as a directing group to achieve regioselective metalation of the isothiazole ring, enabling the introduction of other functional groups at specific positions.

A deeper understanding of the fundamental reactivity of this compound will be crucial for its effective utilization in the synthesis of complex target molecules.

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of diverse compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis and flow chemistry platforms. The integration of this compound chemistry with these technologies is an emerging trend that promises to accelerate the discovery of new functional molecules.

Automated Synthesis: Automated platforms can perform multi-step syntheses in a parallel or sequential manner with high precision and reproducibility. By utilizing this compound as a scaffold, large libraries of derivatives can be rapidly synthesized by varying the coupling partners in cross-coupling reactions or the nucleophiles in substitution reactions. This will enable a more systematic exploration of the structure-activity relationships of isothiazole-based compounds.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing. nih.gov These include enhanced safety due to the small reaction volumes, improved heat and mass transfer leading to higher yields and selectivities, and the ability to telescope multiple reaction steps into a continuous process. acs.orgcmu.edu The application of flow chemistry to the synthesis and derivatization of this compound could lead to:

Safer handling of hazardous reagents and intermediates.

Improved reaction efficiency and reduced reaction times.

Facilitated scale-up from laboratory to industrial production. acs.org

Integration of in-line purification and analysis for real-time process monitoring and optimization.

The development of robust and reliable automated and flow chemistry protocols for this compound will be a key enabler for its widespread use in various fields of chemical research.

Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. mdpi.com These powerful computational tools can be used to predict chemical reactivity, design novel molecules with desired properties, and optimize reaction conditions. cmu.edu For this compound, the application of ML and AI holds immense promise for accelerating research and development.

Future research in this area will likely involve:

Reactivity Prediction: ML models can be trained on large datasets of known reactions to predict the outcome and regioselectivity of reactions involving this compound. nih.govresearchgate.net This can help chemists to design more efficient synthetic routes and avoid unproductive experiments.

De Novo Design of Derivatives: Generative AI models can be used to design novel derivatives of this compound with specific desired properties, such as high biological activity or specific material characteristics. These models can explore a vast chemical space and propose new structures that may not be obvious to a human chemist.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. mdpi.com These models can be used to predict the activity of new compounds and to guide the design of more potent analogues.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature) and identify the optimal conditions for a given transformation.

The synergy between computational modeling and experimental chemistry will be a defining feature of future research on this compound, enabling a more rational and efficient approach to the discovery of new functional molecules.

Q & A

Q. What are the standard synthetic routes for 5-Bromoisothiazole-4-carboxylic acid?

The synthesis typically involves the nitrosative hydrolysis of carboxamide precursors. For example, reacting 3-bromoisothiazole-5-carboxamide with sodium nitrite (NaNO₂, 4 equiv.) in trifluoroacetic acid (TFA) at 0°C yields the carboxylic acid in 95% efficiency. Alternative routes using concentrated H₂SO₄ at higher temperatures (100°C) are less efficient (39% yield), highlighting the importance of solvent and temperature control .

Q. How is the structure of this compound confirmed after synthesis?

Characterization involves multi-spectroscopic techniques:

- ¹³C NMR : Identifies carbonyl carbon shifts (e.g., 163.1 ppm for carboxylic acid vs. 160.7 ppm for the precursor carboxamide) .

- FTIR : Detects ν(C=O) stretches (1736 cm⁻¹ for carboxylic acid vs. 1672 cm⁻¹ for amide) and broad ν(O-H) stretches (2926 cm⁻¹) .

- UV-vis : Confirms isothiazole ring integrity (λmax ~284–298 nm) .

- Elemental analysis : Validates molecular formulas (e.g., C₄H₂BrNO₂S) .

Q. What are the known biological activities of this compound derivatives?

Derivatives exhibit anti-HIV, hypolipidemic, and anti-inflammatory properties. For instance, 3-benzyloxyisothiazole-4/5-carboxylic acids show antiviral activity, while phenoxy derivatives demonstrate lipid-lowering effects. These activities correlate with functional group modifications (e.g., carboxamide vs. carboxylic acid substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Solvent selection : TFA at 0°C achieves 95–99% yield, avoiding side reactions common in H₂SO₄ .

- Stoichiometry : Reducing NaNO₂ from 10 to 4 equivalents minimizes byproducts .

- Temperature control : Low temperatures (0°C) stabilize reactive intermediates, enhancing selectivity .

Q. What analytical methods are used to resolve contradictions in spectral data of synthesized derivatives?

Contradictions (e.g., unexpected NMR shifts or IR bands) are resolved via:

- Iterative cross-validation : Combining ¹H/¹³C NMR, IR, and mass spectrometry (e.g., MALDI-TOF) to confirm molecular ions (e.g., m/z 208 [MH⁺] for 3-bromoisothiazole-5-carboxylic acid) .

- Isotopic pattern analysis : Bromine’s characteristic 1:1 M⁺ and M⁺+2 peaks validate molecular composition .

- Elemental analysis : Resolves discrepancies in empirical formulas .

Q. What strategies stabilize reactive intermediates during synthesis?

- Low-temperature protocols : Reactions at 0°C in TFA suppress decomposition .

- Inert atmosphere : Prevents oxidation of intermediates (not explicitly stated in evidence but inferred as best practice).

- Protecting groups : Use of stable precursors (e.g., carboxamides) minimizes side reactions during nitrosative hydrolysis .

Methodological Guidance

- Synthesis : Prioritize TFA over H₂SO₄ for higher yields and milder conditions .

- Characterization : Use complementary techniques (NMR, IR, UV-vis) to cross-validate structural assignments .

- Biological studies : Focus on modifying substituents (e.g., benzyloxy groups) to explore structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.